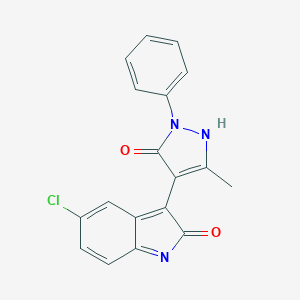![molecular formula C18H14ClFN2O3S B307778 (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound with potential pharmaceutical applications. It has been the subject of scientific research due to its unique chemical structure and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition may lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, the compound has been shown to have antimicrobial activity by disrupting bacterial cell membranes and inhibiting fungal cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potential as a therapeutic agent for cancer and infectious diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research related to (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action, particularly its interaction with topoisomerase II and other potential targets. Another direction is to explore its potential as a combination therapy with other anticancer agents. Additionally, research can be conducted to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, studies can be conducted to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound with potential pharmaceutical applications. Its unique chemical structure and potential therapeutic effects make it a promising candidate for further research. While there is still much to be understood about its mechanism of action and optimal therapeutic potential, research in this area may lead to the development of new and effective treatments for cancer and infectious diseases.
Synthesemethoden
The synthesis method for (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with 4-fluoroaniline and thiosemicarbazide in the presence of acetic acid. The resulting product is then purified through recrystallization using ethanol and water.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been studied for its potential pharmaceutical applications, particularly in the field of cancer treatment. It has been shown to have cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. Additionally, it has been found to have antimicrobial activity against various strains of bacteria and fungi.
Eigenschaften
Produktname |
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C18H14ClFN2O3S |
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14ClFN2O3S/c1-24-14-9-11(19)7-10(16(14)25-2)8-15-17(23)22-18(26-15)21-13-5-3-12(20)4-6-13/h3-9H,1-2H3,(H,21,22,23)/b15-8- |
InChI-Schlüssel |
KZVLRQSSUOICIS-NVNXTCNLSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl |
SMILES |
COC1=C(C(=CC(=C1)Cl)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307700.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)

![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B307713.png)
![3-(Ethylsulfanyl)-6-(5-{4-nitrophenyl}-2-furyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307714.png)
![5-(3,5-Dibromo-2-ethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307716.png)
![3-(Allylsulfanyl)-10-bromo-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307717.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B307718.png)